2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, suggesting potential antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in theLmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner.
Biochemical Pathways
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds have been synthesized and their structures were verified by employing elemental microanalysis, ftir, and 1h nmr techniques . These techniques could provide insights into the compound’s pharmacokinetic properties.
Result of Action
A similar compound displayed superior antipromastigote activity . This suggests that the compound may have similar effects.
Action Environment
Similar compounds have been synthesized using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . These methods suggest that the compound may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, thiazole, and pyridine derivatives, such as:
- 2-methyl-5-(1H-pyrazol-4-yl)pyridine
- 3,5-dimethyl-1H-pyrazole
- 4,5-dihydro-1H-pyrazole derivatives .
Uniqueness
What sets 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine apart is its unique combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Properties
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUKBASQPQMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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